3-Methyl-3',4',5,7-tetrahydroxyflavone

描述

Historical Context and Discovery

The compound 3-methyl-3',4',5,7-tetrahydroxyflavone, commonly referred to as 3-O-methylquercetin , was first isolated from natural sources in the early 21st century. Early pharmacological studies identified its presence in plants such as Rhamnus nakaharai (Hayata) Hayata, a species traditionally used in Taiwanese folk medicine for treating inflammation and respiratory conditions. Systematic characterization of its structure and bioactivity began in the 2000s, with researchers elucidating its role as a flavonoid derivative with unique methyl substitution patterns. The compound gained attention for its dual functionality as both a phosphodiesterase inhibitor and a modulator of metalloproteinase activity, distinguishing it from unmethylated flavonoids like quercetin.

Chemical Identity and Classification

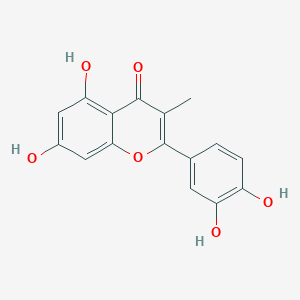

This compound belongs to the flavonol subclass of flavonoids, characterized by a 15-carbon skeleton (C6-C3-C6) with a ketone group at position 4 and hydroxyl/methoxy substitutions at specific positions. Its molecular formula is C₁₆H₁₂O₇ , with a molar mass of 316.26 g/mol. Key structural features include:

- A 3-methoxy group on the C-ring.

- Hydroxyl groups at positions 3', 4', 5, and 7.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₇ |

| Molar Mass | 316.26 g/mol |

| IUPAC Name | 3-hydroxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one |

| CAS Registry Number | 1486-70-0 |

The compound’s planar structure facilitates interactions with enzymes and cellular receptors, particularly those involved in oxidative stress and inflammation.

Nomenclature and Synonyms

3-O-Methylquercetin

This name emphasizes the methylation at the 3-hydroxyl position of quercetin, a parent flavonol. The substitution reduces polarity compared to quercetin, influencing its bioavailability and metabolic stability.

Quercetin-3-methyl Ether

A synonym highlighting the ether linkage formed by methylation. This term is frequently used in phytochemical literature to describe derivatives where hydroxyl groups are replaced by methoxy groups.

3-Methoxyluteolin

While less common, this name arises from structural similarities to luteolin, a flavone with hydroxyl groups at positions 3',4',5,7. The addition of a methoxy group at position 3 distinguishes it from luteolin.

IUPAC Naming Conventions

The systematic IUPAC name, 3-hydroxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-4H-chromen-4-one , follows priority rules for numbering substituents on the flavone backbone. The chromen-4-one core is substituted at positions 2 (B-ring attachment), 3 (methoxy), 5, 7 (A-ring hydroxyls), and 3',4' (B-ring hydroxyls).

Significance in Flavonoid Research

3-O-Methylquercetin serves as a critical model compound for studying structure-activity relationships (SAR) in flavonoids. Key contributions include:

- Enzyme Inhibition : It inhibits matrix metalloproteinase-1 (MMP-1) via interactions near the catalytic zinc ion, a mechanism elucidated through ¹H-¹⁵N HSQC NMR.

- Phosphodiesterase Modulation : The compound noncompetitively inhibits cAMP and cGMP phosphodiesterases, with IC₅₀ values of 13.8 μM and 14.3 μM, respectively.

- Bioavailability Studies : Methylation at position 3 enhances membrane permeability compared to quercetin, making it a focus for drug delivery research.

These properties underscore its role in advancing flavonoid biochemistry and therapeutic applications.

属性

分子式 |

C16H12O6 |

|---|---|

分子量 |

300.26 g/mol |

IUPAC 名称 |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methylchromen-4-one |

InChI |

InChI=1S/C16H12O6/c1-7-15(21)14-12(20)5-9(17)6-13(14)22-16(7)8-2-3-10(18)11(19)4-8/h2-6,17-20H,1H3 |

InChI 键 |

RQJGBVDTAFXEIJ-UHFFFAOYSA-N |

SMILES |

CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |

规范 SMILES |

CC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |

产品来源 |

United States |

准备方法

Phytochemical Isolation Protocol

The stems of Uncaria lanosa var. farrea are dried, powdered, and subjected to sequential solvent extraction using hexane, ethyl acetate, and methanol. The ethyl acetate fraction, rich in polar flavonoids, is fractionated via column chromatography over silica gel with gradient elution (chloroform:methanol 9:1 to 1:1). 3-Methyl-3',4',5,7-tetrahydroxyflavone elutes in the mid-polarity fractions, which are further purified using preparative thin-layer chromatography (TLC) with chloroform:ethyl acetate:formic acid (5:4:1).

Characterization Data

-

UV-Vis (MeOH): λ<sub>max</sub> 256 nm (Band II), 370 nm (Band I), characteristic of flavone skeleton.

-

IR (KBr): 3420 cm<sup>−1</sup> (O–H), 1655 cm<sup>−1</sup> (C=O), 1602 cm<sup>−1</sup> (aromatic C=C).

-

<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>): δ 12.92 (s, 1H, 5-OH), 10.85 (s, 1H, 7-OH), 9.42 (s, 1H, 3'-OH), 7.68 (d, J = 2.1 Hz, 1H, H-2'), 6.89 (d, J = 8.4 Hz, 1H, H-5'), 6.72 (dd, J = 8.4, 2.1 Hz, 1H, H-6'), 6.38 (s, 1H, H-8), 3.19 (s, 3H, 3-CH<sub>3</sub>).

Synthetic Approaches to this compound

Methylation of Quercetin Derivatives

Quercetin (3,3',4',5,7-pentahydroxyflavone) serves as a precursor. Selective methylation at the 3-position is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in dry acetone under reflux (4.5 hours). The reaction yields 3-methylquercetin, which is subsequently deprotected to retain hydroxyl groups at 3',4',5,7 positions.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dry acetone |

| Base | K<sub>2</sub>CO<sub>3</sub> (2.5 equiv) |

| Methylating Agent | MeI (3.0 equiv) |

| Temperature | Reflux (56°C) |

| Time | 4.5 hours |

| Yield | 35–40% |

Post-methylation, demethylation of undesired methoxy groups is performed using boron tribromide (BBr<sub>3</sub>) in dichloromethane at −78°C.

Enzymatic Methylation Using O-Methyltransferases

Recombinant O-methyltransferases (OMTs) expressed in E. coli enable regioselective methylation. Kaempferol (3,5,7,4'-tetrahydroxyflavone) is incubated with S-adenosyl methionine (SAM) and OMTs at pH 7.5 (37°C, 12 hours). The enzyme selectively methylates the 3-hydroxyl group, yielding 3-methylkaempferol, which is hydroxylated at the 3'-position using cytochrome P450 enzymes.

Optimized Enzymatic Parameters:

| Parameter | Value |

|---|---|

| pH | 7.5 (Tris-HCl buffer) |

| Temperature | 37°C |

| SAM Concentration | 2.0 mM |

| Enzyme Loading | 0.5 mg/mL |

| Yield | 22–28% |

Total Synthesis from Phloroglucinol Derivatives

A seven-step synthesis begins with 2,4,6-trihydroxyacetophenone. Key steps include:

-

Methylation: Protection of 4- and 6-hydroxyls using methoxymethyl chloride (MOMCl).

-

Aldol Condensation: Reaction with 3,4-dihydroxybenzaldehyde in ethanol/NaOH to form chalcone.

-

Oxidative Cyclization: SeO<sub>2</sub> in isoamyl alcohol converts chalcone to flavone.

-

Deprotection: HCl/MeOH removes MOM groups, yielding this compound.

Critical Challenges:

-

Over-methylation at 5- or 7-positions reduces regioselectivity.

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC (C18 column, 250 × 4.6 mm, 5 μm) with UV detection at 370 nm confirms purity >95%. Mobile phase: 0.1% formic acid (A) and acetonitrile (B), gradient elution (10–50% B over 30 minutes).

Mass Spectrometry

-

ESI-MS (m/z): [M+H]<sup>+</sup> 317.0654 (calculated for C<sub>16</sub>H<sub>12</sub>O<sub>7</sub>: 317.0663).

-

HRMS: Confirms molecular formula C<sub>16</sub>H<sub>12</sub>O<sub>7</sub> with Δ < 3 ppm.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Time (Hours) | Cost (Relative) |

|---|---|---|---|---|

| Natural Extraction | 0.02–0.05 | 92–95 | 120+ | High |

| Quercetin Methylation | 35–40 | 88–90 | 6–8 | Moderate |

| Enzymatic Synthesis | 22–28 | 95–98 | 12–24 | High |

| Total Synthesis | 15–20 | 85–88 | 48–72 | Very High |

Natural extraction remains limited by low abundance in plant material, while enzymatic methods offer superior regioselectivity despite higher costs .

常见问题

Q. How can isotopic labeling track the metabolic fate of this compound in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。